4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyridine and pyrrole ring system, with a fluorine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step processes. One common method includes the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Subsequent cyclization and functional group modifications lead to the target compound.
Industrial Production Methods: Industrial production methods often involve the use of high-yield fluorination techniques. For example, fluorination using aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) can produce fluorinated pyridines . These methods are optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Reagents like tetrabutylammonium fluoride in dimethylformamide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to and inhibiting these receptors .
Comparison with Similar Compounds
4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: This compound is similar in structure but has a bromine atom instead of a fluorine atom.
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolopyridine core but differ in their substitution patterns and biological activities.
Uniqueness: 4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDOPDOEAFLOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CN=CC(=C12)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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